8-chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one 8-chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18634739
InChI: InChI=1S/C10H10ClNO/c1-6-2-3-8(11)9-7(6)4-5-12-10(9)13/h2-3H,4-5H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H10ClNO
Molecular Weight: 195.64 g/mol

8-chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one

CAS No.:

Cat. No.: VC18634739

Molecular Formula: C10H10ClNO

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

8-chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one -

Specification

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
IUPAC Name 8-chloro-5-methyl-3,4-dihydro-2H-isoquinolin-1-one
Standard InChI InChI=1S/C10H10ClNO/c1-6-2-3-8(11)9-7(6)4-5-12-10(9)13/h2-3H,4-5H2,1H3,(H,12,13)
Standard InChI Key TUUQNIQKKRAZBI-UHFFFAOYSA-N
Canonical SMILES CC1=C2CCNC(=O)C2=C(C=C1)Cl

Introduction

Chemical Structure and Physicochemical Properties

8-Chloro-5-methyl-3,4-dihydroisoquinolin-1(2H)-one belongs to the dihydroisoquinolinone class, characterized by a partially saturated isoquinoline backbone. Its molecular formula is C₁₀H₁₀ClNO, with a molecular weight of 195.64 g/mol. Key structural features include:

  • A chlorine substituent at the 8-position, enhancing electrophilic reactivity and influencing intermolecular interactions.

  • A methyl group at the 5-position, contributing to steric effects and modulating lipophilicity.

  • A ketone group at the 1-position, which participates in hydrogen bonding and serves as a site for further functionalization.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀ClNO
Molecular Weight195.64 g/mol
CAS NumberNot publicly disclosed
SolubilityLikely polar aprotic solvents*
StabilityStable under standard conditions

*Inferred from structural analogs .

The compound’s bicyclic structure confers rigidity, which is advantageous for binding to biological targets. X-ray crystallography data for analogous dihydroisoquinolinones reveal planar aromatic regions and puckered saturated rings, suggesting conformational flexibility in solution .

Synthetic Methodologies

Organocatalytic One-Pot Synthesis

A prominent route involves an asymmetric organocatalytic one-pot synthesis using a quinine-based squaramide catalyst. This method proceeds via:

  • Aza-Henry Addition: Reaction between 2-(nitromethyl)benzaldehydes and N-protected aldimines.

  • Hemiaminalization: Intramolecular cyclization to form the dihydroisoquinolinone core.

  • Oxidation: Conversion of the hemiaminal intermediate to the ketone.

This approach achieves enantioselectivity (>90% ee) and yields of 60–75% under mild conditions (room temperature, 24–48 hours).

Palladium-Catalyzed Cross-Coupling

Alternative methods employ palladium-catalyzed reactions to construct the dihydroisoquinolinone skeleton. For example, substrates like 4-chloro-2-iodo-N-methyl-N-(prop-2-yn-1-yl)benzamide undergo Sonogashira coupling with aryl iodides, followed by cyclization . Key steps include:

  • Alkyne Activation: Pd(PPh₃)₄ catalyzes coupling between terminal alkynes and aryl halides.

  • Cyclization: Base-mediated intramolecular attack to form the bicyclic structure.

Yields for this method range from 45–89%, depending on substituents .

Table 2: Comparison of Synthetic Methods

MethodCatalystYield (%)SelectivityConditions
OrganocatalyticQuinine-squaramide60–75>90% eeRT, 24–48 h
Palladium-Catalyzed Pd(PPh₃)₄45–89N/AReflux, 8–17 h
Castagnoli–Cushman None50–70*N/AReflux, 3–24 h

*Reported for analogous compounds .

Biological Activities and Mechanisms

Antimicrobial Effects

The compound’s activity against Pythium recalcitrans (an oomycete pathogen) has been explored using 3D-QSAR models . Key findings include:

  • The C4-carboxyl group is critical for binding to fungal cytochrome P450 enzymes.

  • Chlorine at C8 disrupts microbial membrane integrity via hydrophobic interactions.

Structure-Activity Relationships (SAR)

  • C8 Chlorine: Essential for antimicrobial activity; removal reduces potency by 10-fold .

  • C5 Methyl: Optimizes logP values (~2.5), balancing solubility and bioavailability .

  • C1 Ketone: Critical for hydrogen bonding with biological targets; reduction to alcohol abolishes activity .

Table 3: SAR of Key Substituents

PositionSubstituentRoleImpact on Activity
C8ClElectrophilic reactivityEnhances antimicrobial effect
C5CH₃Lipophilicity modulationImproves bioavailability
C1KetoneHydrogen bond acceptorEssential for binding

Applications and Future Directions

Medicinal Chemistry

This compound serves as a precursor for PROTACs (Proteolysis-Targeting Chimeras) due to its rigid scaffold and functionalization sites. Derivatives targeting EZH2 (enhancer of zeste homolog 2) have shown promise in oncology .

Agricultural Chemistry

As an antioomycete agent, it could mitigate crop losses caused by P. recalcitrans. Formulation studies are needed to improve field stability.

Synthetic Challenges

Future work should address:

  • Enantioselective Synthesis: Scalable routes for chiral derivatives.

  • C–H Functionalization: Direct introduction of substituents to avoid multistep sequences.

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